molecular formula C9H10N6S B12919089 N''-[5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine CAS No. 88540-97-0

N''-[5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine

Katalognummer: B12919089
CAS-Nummer: 88540-97-0
Molekulargewicht: 234.28 g/mol
InChI-Schlüssel: CQKDYLYQRFHRNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl)guanidine is a heterocyclic compound that features a thiadiazole ring fused with a guanidine group and an aminophenyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl)guanidine typically involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aminophenyl and guanidine groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiadiazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-(5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl)guanidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 1-(5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    Thiazoles: Compounds with a similar thiadiazole ring structure but different substituents.

    Imidazoles: Heterocyclic compounds with a similar nitrogen-containing ring structure.

    Thiophenes: Compounds with a sulfur-containing ring structure similar to thiadiazoles.

Uniqueness: 1-(5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl)guanidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its guanidine group, in particular, provides unique binding properties that differentiate it from other similar compounds.

This comprehensive overview highlights the significance of 1-(5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl)guanidine in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Eigenschaften

CAS-Nummer

88540-97-0

Molekularformel

C9H10N6S

Molekulargewicht

234.28 g/mol

IUPAC-Name

2-[5-(4-aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine

InChI

InChI=1S/C9H10N6S/c10-6-3-1-5(2-4-6)7-14-15-9(16-7)13-8(11)12/h1-4H,10H2,(H4,11,12,13,15)

InChI-Schlüssel

CQKDYLYQRFHRNC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=NN=C(S2)N=C(N)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.